molecular formula C8H8BrF2N B13233372 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine

Cat. No.: B13233372
M. Wt: 236.06 g/mol
InChI Key: IEZQFLGEDIUYHZ-UHFFFAOYSA-N
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Description

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine is an organic compound with the molecular formula C8H8BrF2N It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromo-2,5-difluoroacetophenone.

    Reduction: The ketone group of 4-bromo-2,5-difluoroacetophenone is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol is then converted to the amine via a substitution reaction with ammonia or an amine source under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro derivatives, while substitution of the bromine atom can produce various substituted phenylethylamines.

Scientific Research Applications

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions. In biological systems, it may interact with enzymes, receptors, or other proteins, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromo-2-fluorophenyl)ethan-1-amine
  • 1-(4-Bromo-2,6-difluorophenyl)ethan-1-amine
  • 1-(4-Bromo-2,5-difluorophenyl)ethanone

Uniqueness

1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine is unique due to the specific arrangement of bromine and fluorine atoms on the phenyl ring. This unique substitution pattern imparts distinct chemical properties, such as reactivity and stability, which differentiate it from other similar compounds.

Properties

Molecular Formula

C8H8BrF2N

Molecular Weight

236.06 g/mol

IUPAC Name

1-(4-bromo-2,5-difluorophenyl)ethanamine

InChI

InChI=1S/C8H8BrF2N/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-4H,12H2,1H3

InChI Key

IEZQFLGEDIUYHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1F)Br)F)N

Origin of Product

United States

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